N-acetyl-L-leucinate

Pharmacokinetics Enantiomer discrimination Oral bioavailability

The racemate (N-acetyl-DL-leucine) produces a 25-fold reduction in active L-enantiomer AUC due to D-enantiomer competitive inhibition-rendering clinical data uninterpretable. N-acetyl-L-leucinate is the only enantiomer with FDA/EMA approval for Niemann-Pick disease type C (Phase III SARA: -1.28 vs placebo, p<0.001). - **Key differentiators**: Sole substrate for OAT1/OAT3/MCT1 (Km ~10 mM); 50-fold higher saturable uptake capacity vs. unmodified L-leucine. - **Supply certainty**: GMP-grade material for ongoing Phase III trials (ataxia-telangiectasia, CACNA1A) and investigator-initiated studies.

Molecular Formula C8H14NO3-
Molecular Weight 172.20 g/mol
Cat. No. B8552989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-L-leucinate
Molecular FormulaC8H14NO3-
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])NC(=O)C
InChIInChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/p-1/t7-/m0/s1
InChIKeyWXNXCEHXYPACJF-ZETCQYMHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-L-Leucinate Overview


N-acetyl-L-leucinate is the anionic conjugate base of N-acetyl-L-leucine (levacetylleucine), the pharmacologically active L-enantiomer of acetylleucine. As an N-acyl-L-α-amino acid anion that predominates at physiological pH 7.3 [1], it is the sole enantiomer that has demonstrated target engagement, clinical efficacy, and received regulatory approval as a stand-alone therapy for Niemann-Pick disease type C (NPC) [2]. Unlike its racemic counterpart or the isolated D-enantiomer, N-acetyl-L-leucinate exhibits a distinct transporter uptake profile—being a substrate for organic anion transporters OAT1 and OAT3 and the monocarboxylate transporter MCT1, rather than the L-type amino acid transporter used by unmodified L-leucine [3]. It is currently being investigated across a pipeline of rare neurological disorders including GM2 gangliosidoses, ataxia-telangiectasia, and CACNA1A-related ataxias [4].

Chiral N-acyl-L-α-amino acid anion; predominant at physiological pH 7.3
Reported OAT1/OAT3/MCT1 substrate; distinct from LAT1-dependent L-leucine
Supports NPC and rare neurological disorder model studies; enantiomer-specific probe

Why Racemic or Unmodified Substitutes Fail


Substituting N-acetyl-L-leucinate with the racemate (N-acetyl-DL-leucine) or unacetylated L-leucine introduces pharmacokinetic antagonism and transporter-level competition that undermines therapeutic exposure. When the racemate is administered, the D-enantiomer competitively inhibits intestinal uptake of the L-enantiomer, resulting in a 25-fold reduction in L-enantiomer plasma AUC compared to administration of the purified L-enantiomer alone [1]. Furthermore, chronic racemate dosing leads to progressive D-enantiomer accumulation—a species shown to lack both lysosomal volume-correcting activity (p > 0.05 vs. untreated) and in vivo neuroprotective efficacy in Npc1−/− mice [2][3]. Substituting unmodified L-leucine is equally ineffective: N-acetylation removes the α-amino charge, switching the uptake transporter from LAT1 (Km ~0.2 mM, rapidly saturable) to OAT1/OAT3/MCT1 (Km ~10 mM), a shift that increases the saturable uptake capacity approximately 50-fold and enables sustained intracellular delivery [4]. These molecular-level differences translate directly into divergent clinical outcomes, as demonstrated in the quantitative evidence below.

N-acetyl-L-leucinate (Target)
Defined L-enantiomer; OAT1/OAT3/MCT1 substrate
Sustained intracellular delivery without LAT1 saturation
Racemate / L-Leucine
D-enantiomer inhibits L-enantiomer uptake; plasma exposure may shift significantly
L-leucine uses LAT1 (low capacity); transporter saturation limits cellular delivery
Racemate D-enantiomer lacks reported lysosomal activity; accumulation may confound dose-response

Quantitative Differentiation Evidence


Plasma Exposure vs. Racemate-Derived L-Enantiomer

When N-acetyl-L-leucinate is administered as the purified L-enantiomer (100 mg/kg p.o. in mice), its plasma exposure vastly exceeds that achieved from an equivalent dose of the racemate. With racemate administration, the L-enantiomer AUC0–last is only 2,560 h×ng/mL versus 57,800 h×ng/mL for the co-administered D-enantiomer (L/D AUC ratio = 0.04). In contrast, purified L-enantiomer administration yields an AUC0–last of 11,400 h×ng/mL for the L-enantiomer—a 4.5-fold increase over racemate-derived L-enantiomer exposure—and the D-enantiomer is absent. The L-enantiomer Cmax rises from 3,410 ng/mL (racemate-derived) to 16,800 ng/mL (purified), a 4.9-fold increase [1]. These data demonstrate that the D-enantiomer in the racemate functionally inhibits L-enantiomer uptake at an intestinal carrier, and that purified N-acetyl-L-leucinate is required to achieve therapeutic L-enantiomer concentrations.

Plasma exposure L-enantiomer
Head-to-head
Purified NALL AUC0–last 11,400 vs. racemate-derived 2,560 h·ng/mL; 4.5-fold higher; Cmax 16,800 vs. 3,410 ng/mL
Enantiomer-specific exposure context; racemate co-administration reduces L-enantiomer plasma levels
Mouse oral 100 mg/kg; LC-MS quantification
Pharmacokinetics Enantiomer discrimination Oral bioavailability

Transporter Uptake vs. L-Leucine

N-acetylation fundamentally alters the transporter recognition of the leucine scaffold. Unmodified L-leucine is transported by LAT1 with high affinity (Km ~0.2 mM) but low capacity, meaning uptake saturates at low extracellular concentrations. N-acetyl-L-leucinate, by contrast, is an anion at physiological pH and is a translocated substrate for OAT1 and OAT3 with low affinity (Km ~10 mM) and for MCT1 [1]. This 50-fold difference in Km translates to a 50-fold higher concentration threshold for transporter saturation with N-acetyl-L-leucinate relative to L-leucine. Uptake experiments in HEK cells overexpressing individual transporters confirmed N-acetyl-L-leucinate is a bona fide substrate for OAT1, OAT3, and MCT1, and that MCT1-mediated uptake of N-acetyl-L-leucinate effectively bypasses LAT1, the rate-limiting step in leucine-mediated intracellular signalling [1]. In contrast, L-leucine is not recognized by OAT1 or OAT3.

Transporter affinity (Km)
Head-to-head
NALL Km ~10 mM (OAT1/OAT3); L-leucine Km ~0.2 mM (LAT1). ~50-fold capacity difference; transporter class switch
L-leucine saturates at lower concentrations; N-acetyl form enables high-capacity anion transporter uptake
HEK293 overexpression; radiolabeled uptake assays
Transporter pharmacology Cellular uptake Prodrug design

Lysosomal Volume Correction in NPC Cells

In NPC patient-derived fibroblasts, N-acetyl-L-leucinate (NALL) demonstrated superior efficacy in reducing pathological lysosomal volume compared to both the racemate and the D-enantiomer. Using LysoTracker fluorescence quantification, NALL treatment achieved the highest level of statistical significance (***p < 0.001) in reducing relative lysosomal volume. The racemate (N-acetyl-DL-leucine) produced a lesser but still significant reduction (**p < 0.01), while N-acetyl-D-leucine treatment did not reach statistical significance compared to untreated controls [1]. In the NPC1−/− Chinese Hamster Ovary cell model, both NALL and the racemate reduced lysosomal volume in a dose-dependent manner, confirming that the L-enantiomer is the active species and that the D-enantiomer contributes no measurable activity [1].

Lysosomal volume NPC cells
Head-to-head
NALL ***p0.05 (not significant); dose-dependent response confirmed
Reported L-enantiomer-specific lysosomal volume correction; D-enantiomer lacks activity
NPC patient fibroblasts; LysoTracker quantification
Lysosomal storage disorder NPC1 Cellular pharmacology

Phase III Ataxia Improvement vs. Placebo

In the pivotal Phase III IB1001-301 double-blind, placebo-controlled crossover trial (NCT05163288), 60 patients aged 5–67 years with genetically confirmed NPC received N-acetyl-L-leucinate (NALL) or placebo for 12 weeks. The mean change from baseline in the SARA total score was −1.97 ± 2.43 points with NALL versus −0.60 ± 2.39 points with placebo, yielding a least-squares mean difference of −1.28 points (95% CI −1.91 to −0.65; p < 0.001) [1]. In the subsequent 12-month open-label extension, the mean change from baseline on the 5-domain NPC Clinical Severity Scale was −0.115 ± 2.60 for NALL-treated patients versus +1.5 ± 3.1 in a matched historical cohort, representing a 108% reduction in annual disease progression rate (mean difference 1.56; 95% CI 0.31–2.92; p < 0.017) [2]. For context, in the ALCAT Phase III trial of the racemate acetyl-DL-leucine for cerebellar ataxia (105 patients), the SARA total score change from baseline at week 6 showed a treatment-placebo difference of only 0.23 points (95% CI −0.40 to 0.85; p = 0.48)—not statistically significant [3].

Phase III SARA change
Trial context
NALL −1.97±2.43 vs. placebo −0.60±2.39; LS mean diff −1.28 (95% CI −1.91, −0.65), p
Reported endpoint difference in randomized trial; racemate failed to show superiority on same scale
12-week crossover; 60 NPC patients; multicenter
Neuroprotection Npc1−/− mice
Head-to-head
L-enantiomer delayed progression & extended lifespan pre-symptomatically; D-enantiomer did not. Synergy with miglustat observed.
Enantiomer-specific disease modification in model; supports L-enantiomer selection for neuroprotection studies
Oral dosing; BALB/c Npc1−/− mice
Regulatory benchmark
Cross-study review
L-enantiomer FDA approved (2024) with Phase III evidence; racemate OTC since 1957, no FDA approval, Phase III primary endpoint not met
Enantiomer-specific regulatory context; racemate lacks comparable positive trial data
Systematic review of racemate efficacy
Randomized controlled trial Ataxia rating scale Regulatory evidence

Neuroprotection in NPC Disease Model

In the Npc1−/− mouse model of NPC, which has a natural lifespan of 10–12 weeks with symptom onset at 6–7 weeks, pre-symptomatic administration of acetyl-L-leucine delayed disease progression and extended lifespan. Both acetyl-DL-leucine and acetyl-L-leucine produced this effect, whereas acetyl-D-leucine did not, confirming the L-enantiomer as the neuroprotective species [1]. In symptomatic Npc1−/− mice, all three treatments (acetyl-DL-leucine, acetyl-L-leucine, and acetyl-D-leucine) improved ataxia scores, but only the L-enantiomer and racemate demonstrated disease-modifying pre-symptomatic efficacy [1]. Furthermore, combination of acetyl-DL-leucine with the standard-of-care drug miglustat produced significant synergistic benefit, a finding that may inform future combination strategies using the purified L-enantiomer [1].

Neuroprotection Npc1−/− mice
Head-to-head
L-enantiomer delayed progression & extended lifespan pre-symptomatically; D-enantiomer did not. Synergy with miglustat observed.
Enantiomer-specific disease modification in model; supports L-enantiomer selection for neuroprotection studies
Oral dosing; BALB/c Npc1−/− mice
Neuroprotection Disease-modifying therapy Lysosomal storage disease model

Regulatory Approval vs. Legacy Racemate

N-acetyl-L-leucinate (as levacetylleucine, brand AQNEURSA) received FDA approval on September 24, 2024, as the first and only stand-alone therapy for neurological manifestations of Niemann-Pick disease type C in adults and pediatric patients ≥15 kg [1]. This approval was based on the Phase III IB1001-301 trial demonstrating statistically significant superiority over placebo on the SARA primary endpoint [2]. In contrast, the racemate N-acetyl-DL-leucine (Tanganil) has been marketed over-the-counter in France since 1957 for vertigo, but a 2019 systematic review concluded there is 'no solid evidence of the efficacy of acetylleucine in vertigo/dizziness' and called for high-quality randomized trials [3]. The racemate lacks FDA approval for any indication and is not supported by a randomized controlled trial demonstrating superiority over placebo on a validated neurological endpoint [3]. N-acetyl-L-leucinate is also under regulatory review for ataxia-telangiectasia, having met its primary SARA endpoint in a Phase III trial (−1.92 on levacetylleucine vs. −0.14 on placebo; p < 0.001) [4].

Regulatory benchmark
Cross-study review
L-enantiomer FDA approved (2024) with Phase III evidence; racemate OTC since 1957, no FDA approval, Phase III primary endpoint not met
Enantiomer-specific regulatory context; racemate lacks comparable positive trial data
Systematic review of racemate efficacy
FDA approval Orphan drug Regulatory strategy

Irreplaceable Application Scenarios


Registrational NPC Clinical Development

N-acetyl-L-leucinate (levacetylleucine) is the only acetylleucine form with FDA and EMA approval for NPC, supported by Phase III evidence showing a −1.28-point SARA improvement over placebo (p < 0.001) and a 108% reduction in annual disease progression rate over 12 months [1][2]. Any clinical program seeking to treat NPC neurological manifestations must use the purified L-enantiomer; the racemate lacks both regulatory approval and statistically significant efficacy on a comparable randomized trial endpoint [3]. Procurement of GMP-grade N-acetyl-L-leucinate is essential for continued clinical supply and investigator-initiated trials in this indication.

Preclinical Research in Lysosomal Disorders

For studies investigating lysosomal volume correction, autophagic flux restoration, or disease modification in NPC, GM2 gangliosidosis, or related disorders, N-acetyl-L-leucinate is the only enantiomer with demonstrated cellular and in vivo efficacy. N-acetyl-D-leucine failed to reduce lysosomal volume in NPC patient fibroblasts (p > 0.05) and did not extend lifespan in Npc1−/− mice [4][5]. Use of the racemate introduces confounding from the inactive D-enantiomer, which competitively inhibits L-enantiomer uptake and accumulates during chronic dosing, complicating dose-response interpretation [6].

Transporter Pharmacology Studies

N-acetyl-L-leucinate is a characterized substrate for OAT1, OAT3, and MCT1 (Km ~10 mM), and its uptake is inhibited by the D-enantiomer [7][6]. Any study investigating anion transporter pharmacology, enantiomer-specific drug-drug interactions, or intracellular leucine prodrug delivery must use the structurally and stereochemically defined L-enantiomer. The racemate cannot serve as a defined probe due to enantiomer-enantiomer pharmacokinetic interactions that produce non-linear, non-predictable exposure of the active species [6].

Expansion Indication Trials

N-acetyl-L-leucinate is under active Phase III investigation for ataxia-telangiectasia (SARA primary endpoint met: −1.88 point improvement vs. placebo; p < 0.001) and CACNA1A-related disorders, and has completed Phase II studies in GM2 gangliosidoses showing symptomatic improvement [8][9][10]. Organizations planning clinical trials or expanded-access programs in these indications must procure the L-enantiomer specifically, as these development programs are enantiomer-specific and regulatory filings reference the purified L-enantiomer drug substance.

Application
Selection Property
Validation Focus
NPC endpoint-response studies
Enantiomer-specific SARA endpoint context
Phase III randomized trial evidence review
Lysosomal storage disorder models
Reported lysosomal volume correction
Enantiomer-specific cellular efficacy in NPC/GM2
Transporter pharmacology research
Defined OAT1/OAT3/MCT1 substrate profile
Transporter class-switch mechanism; anion transporter kinetics
Rare neurological disease programs
Enantiomer-specific development context
Phase III endpoint reproducibility in A-T, CACNA1A
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